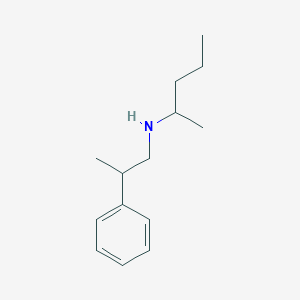
N-(2-phenylpropyl)pentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpropyl)pentan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pentan-2-yl group and a 2-phenylpropyl group attached to an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)pentan-2-amine can be achieved through several methods. One common approach involves the alkylation of an amine with a suitable alkyl halide. For instance, the reaction between pentan-2-ylamine and 2-phenylpropyl bromide in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2-phenylpropyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
N-(2-phenylpropyl)pentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-phenylpropyl)pentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Pentan-2-ylamine: Similar in structure but lacks the 2-phenylpropyl group.
2-Phenylpropylamine: Similar in structure but lacks the pentan-2-yl group.
N-alkylated amines: Compounds with similar alkylation patterns but different alkyl groups.
Uniqueness
N-(2-phenylpropyl)pentan-2-amine is unique due to the combination of its pentan-2-yl and 2-phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
1042604-55-6 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC名 |
N-(2-phenylpropyl)pentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-4-8-13(3)15-11-12(2)14-9-6-5-7-10-14/h5-7,9-10,12-13,15H,4,8,11H2,1-3H3 |
InChIキー |
OJNPWFDQNFOFCC-UHFFFAOYSA-N |
SMILES |
CCCC(C)NCC(C)C1=CC=CC=C1 |
正規SMILES |
CCCC(C)NCC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















